2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-10-7-11(2)20(19-10)6-5-18-15(21)9-22-14-4-3-12(16)8-13(14)17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKDBSDLFAFNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2,4-Dichlorophenoxy)acetic Acid
The dichlorophenoxy moiety is synthesized via nucleophilic aromatic substitution. 2,4-Dichlorophenol reacts with chloroacetic acid under alkaline conditions (NaOH, 80°C), yielding 2-(2,4-dichlorophenoxy)acetic acid.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Water |
| Base | NaOH (2 equiv) |
| Temperature | 80°C, 6 hours |
| Yield | 78–85% |
The product is purified via recrystallization from ethanol/water (1:3), with a melting point of 132–134°C.
Preparation of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)ethylamine
The pyrazole-ethylamine intermediate is synthesized in two stages:
-
Pyrazole Formation : Acetylacetone and hydrazine hydrate undergo cyclocondensation in ethanol (reflux, 4 hours) to form 3,5-dimethyl-1H-pyrazole.
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Ethylamine Functionalization : The pyrazole is alkylated with 2-chloroethylamine hydrochloride in acetonitrile (K₂CO₃, 60°C, 8 hours), achieving 72% yield.
Characterization Data
-
FT-IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N pyrazole)
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¹H NMR (400 MHz, CDCl₃) : δ 1.95 (s, 6H, CH₃), 3.45 (t, 2H, CH₂NH₂), 5.82 (s, 1H, pyrazole-H).
Amide Bond Formation Strategies
Acyl Chloride Route
2-(2,4-Dichlorophenoxy)acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂, 60°C, 3 hours). The resultant 2-(2,4-dichlorophenoxy)acetyl chloride reacts with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | TEA (1.2 equiv) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12 hours |
| Yield | 68% |
Coupling Reagent-Assisted Synthesis
To avoid acyl chloride instability, carbodiimide-mediated coupling is employed. 2-(2,4-Dichlorophenoxy)acetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) react with the ethylamine intermediate in tetrahydrofuran (THF).
Comparative Performance
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Acyl Chloride | 68% | 95% |
| EDC/HOBt | 75% | 98% |
Microwave-Assisted Optimization
Microwave irradiation reduces reaction times for pyrazole alkylation and amidation. For example, the ethylamine intermediate synthesis achieves 88% yield in 45 minutes (100°C, 300 W) compared to 8 hours conventionally.
Microwave Parameters
-
Power : 300 W
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Temperature : 100°C
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Pressure : 150 psi
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Solvent : Ethanol
Purification and Characterization
The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding a white crystalline solid.
Analytical Data
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HRMS (ESI+) : m/z 342.0821 [M+H]⁺ (calc. 342.0824)
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¹³C NMR (101 MHz, CDCl₃) : δ 167.2 (C=O), 154.1 (O–C–O), 124.8–128.7 (aromatic C), 105.3 (pyrazole C).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Acyl chloride hydrolysis | Use anhydrous solvents |
| Pyrazole regioselectivity | Optimize alkylation conditions |
| Low amidation yields | Employ coupling reagents |
Scientific Research Applications
Chemical Properties and Structure
The molecular structure of this compound includes a dichlorophenoxy group and a pyrazole moiety, contributing to its unique chemical characteristics. Its molecular formula is , with a molecular weight of approximately 312.2 g/mol. The compound can be represented by the following structural formula:
Anti-inflammatory and Analgesic Effects
Research has demonstrated that compounds similar to 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide exhibit significant anti-inflammatory and analgesic properties. For instance, studies have shown that derivatives of pyrazole can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process . The mechanism involves the modulation of inflammatory mediators such as prostaglandins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent . The structure-activity relationship (SAR) analysis suggests that modifications on the pyrazole ring can enhance its efficacy against specific pathogens.
Fungicidal Properties
In addition to antibacterial activity, this compound exhibits fungicidal properties. Research has indicated that it can inhibit the growth of certain fungal species, which is particularly relevant in agricultural applications where crop protection is essential .
Applications in Agriculture
Due to its herbicidal properties linked to the dichlorophenoxy group, this compound is being explored for use in agricultural formulations aimed at controlling weed growth while minimizing impact on crops. Its selectivity and efficacy make it a valuable candidate for developing new herbicides that are less harmful to beneficial plants .
Case Study 1: Pyrazole Derivatives in Pain Management
A study published in a peer-reviewed journal examined various pyrazole derivatives, including our compound of interest. The findings revealed that these compounds could effectively reduce pain responses in animal models through inhibition of inflammatory pathways .
Case Study 2: Antifungal Efficacy
Another research effort focused on evaluating the antifungal activity of this compound against common agricultural pathogens. Results indicated significant inhibition of fungal growth compared to control groups, suggesting potential for agricultural application .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Variations and Bioactivity: The 3,5-dimethylpyrazole group in the target compound distinguishes it from triazole (WH7) or pyridine (Compound 533) derivatives. Pyrazole rings are known for metabolic stability and hydrogen-bonding capabilities, which may enhance herbicidal selectivity compared to triazoles . The 2,4-dichlorophenoxy moiety is shared with Compound 533 and the herbicide 2,4-D, suggesting auxin-like activity or disruption of plant hormone signaling .
Synthetic Complexity :
- The ethyl linker in the target compound provides conformational flexibility, contrasting with rigid aromatic backbones in U-48800 or Metazachlor. This flexibility may influence binding to target proteins or enzymes .
Crystallographic Insights :
- Analogous acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) exhibit twisted conformations (dihedral angle ~61.8° between aromatic rings), which could reduce crystallization tendencies and enhance solubility compared to planar analogs .
This contrasts with more polar auxin analogs like 4-Cl-IAA .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16Cl2N2O2
- Molecular Weight : 341.21 g/mol
This compound features a dichlorophenoxy group linked to an acetamide moiety through a pyrazole derivative, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 2,4-Dichlorophenoxyacetic acid (a related compound) have been shown to possess antibacterial and antifungal activities. The dichlorophenoxy group is believed to enhance the lipophilicity of the molecule, facilitating its penetration through microbial membranes .
Anti-inflammatory Effects
Studies have demonstrated that related pyrazole compounds can inhibit inflammatory pathways. A case study involving a similar pyrazole derivative showed that it effectively reduced nitric oxide production in LPS-stimulated microglial cells, suggesting potential applications in neuroinflammatory conditions such as Parkinson's disease . The mechanism likely involves the inhibition of pro-inflammatory cytokine release.
Anticancer Potential
The anticancer properties of compounds in this class are also noteworthy. Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The presence of electron-withdrawing groups like chlorine enhances cytotoxicity against various cancer cell lines .
The proposed mechanisms through which This compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation.
- Interaction with Cellular Receptors : It is hypothesized that the compound interacts with receptors that modulate cell signaling pathways related to inflammation and cancer progression.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide, and how can experimental parameters be optimized?
- Methodology :
- Step 1 : Condensation reactions, such as melt-phase synthesis (e.g., combining chloral hydrate with 2,4-dichlorophenoxyacetic acid amide), are effective for forming the acetamide backbone .
- Step 2 : Optimize reaction conditions (temperature, solvent, molar ratios) using statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches and maximize yield .
- Step 3 : Monitor reaction progress via TLC or HPLC, and purify using column chromatography or recrystallization .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Key Techniques :
- Spectroscopy : Use H/C NMR to confirm substitution patterns on the pyrazole and dichlorophenoxy groups. IR spectroscopy identifies functional groups like amide C=O stretches (~1650 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess stability and decomposition profiles .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Approach :
- Enzyme Inhibition : Screen for COX-2 selectivity using in vitro assays (e.g., fluorometric or colorimetric kits) due to structural analogs showing anti-inflammatory potential .
- Cytotoxicity : Use MTT assays on cell lines (e.g., HeLa or RAW 264.7) to establish preliminary safety profiles .
Advanced Research Questions
Q. How can computational methods enhance the understanding of its mechanism of action?
- Strategy :
- Molecular Docking : Simulate binding interactions with targets like COX-2 using software (AutoDock Vina, Schrödinger). Focus on hydrogen bonding with pyrazole and dichlorophenoxy moieties .
- Quantum Chemical Calculations : Apply density functional theory (DFT) to predict reactivity and electron distribution, aiding in rational drug design .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Solution :
- Comparative SAR Studies : Systematically compare analogs (e.g., methyl group variations on pyrazole) to isolate substituent effects on bioactivity .
- Meta-Analysis : Aggregate data from PubChem and DSSTox to identify trends in cytotoxicity or enzyme inhibition across similar acetamides .
Q. How can researchers optimize its stability under varying environmental conditions?
- Experimental Design :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .
- pH-Dependent Stability : Use buffered solutions (pH 1–13) to simulate gastrointestinal conditions for drug delivery applications .
Q. What advanced techniques validate its selectivity for specific enzyme isoforms (e.g., COX-2 vs. COX-1)?
- Protocol :
- Isozyme-Specific Assays : Employ recombinant COX-1 and COX-2 enzymes in parallel assays with inhibitors like celecoxib as controls .
- Kinetic Analysis : Calculate values to quantify inhibitory potency and selectivity ratios .
Critical Analysis of Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
